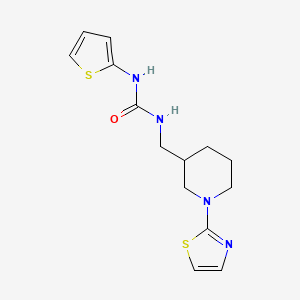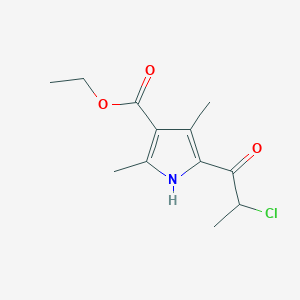
Alpha-chloroethane sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-chloroethane sulfonic acid is a chemical compound with the formula C2H4ClNaO3S . It is also known as chloroacetic acid and is a colorless or white crystalline solid with a pungent odor.
Synthesis Analysis
Sulfonic acids, including Alpha-chloroethane sulfonic acid, can be prepared by many methods. In sulfoxidation, alkanes are irradiated with a mixture of sulfur dioxide and oxygen . This reaction is employed industrially to produce alkyl sulfonic acids .Molecular Structure Analysis
The molecular weight of Alpha-chloroethane sulfonic acid is 166.559 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Sulfonic acids, like Alpha-chloroethane sulfonic acid, are typically used in ion chromatography and for organic syntheses . They can be separated on a negatively-charged, cation-exchange column .Physical And Chemical Properties Analysis
Alpha-chloroethane sulfonic acid is a colorless or white crystalline solid with a pungent odor. It has a molecular weight of 166.559 .Scientific Research Applications
Biomaterial Applications
Sulfonated molecules have found significant applications in the field of biomaterials . The process of sulfonation, which introduces sulfonic acid groups, enhances the properties of biomaterials . This includes the development of hydrogels, scaffolds, and nanoparticles, where sulfonation provides unique advantages .
Regenerative Medicine
Sulfonated biomaterials play a crucial role in regenerative medicine . They impact cellular responses, including adhesion, proliferation, and differentiation, which are vital for tissue regeneration .
Drug Delivery Systems
The use of sulfonated molecules in drug delivery systems is another significant application . Their unique properties can enhance the efficiency of drug delivery and release .
Tissue Engineering
In the field of tissue engineering, sulfonated molecules help address various challenges . They can improve the biocompatibility and functionality of engineered tissues .
Synthesis of Organosulfur Compounds
Sodium sulfinates, which are related to “sodium 1-chloroethane-1-sulfonate”, are powerful building blocks for the synthesis of organosulfur compounds . They can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .
C–H Sulfonylation
One of the most promising applications of sodium sulfinates is site-selective C–H sulfonylation . This process is crucial for the synthesis of various sulfur-containing compounds .
Mechanism of Action
Future Directions
Sulfonic acids have applications not only as bulk materials or in their aqueous solutions, but also in ionic liquid solutions . They have emerged as highly useful building blocks for the construction of all kinds of sulfonyl-group containing molecules . As a novel aspect, an unconventional complex, “traditional Chinese medicine” and its sulfonation method have come to the forefront after a thousand years of history .
properties
IUPAC Name |
sodium;1-chloroethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO3S.Na/c1-2(3)7(4,5)6;/h2H,1H3,(H,4,5,6);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTHLFYZKHPYBY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(S(=O)(=O)[O-])Cl.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClNaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alpha-chloroethane sulfonic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

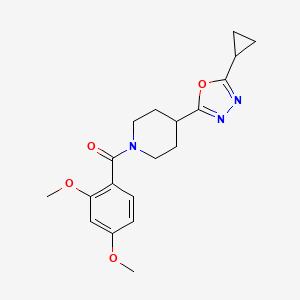
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2565273.png)
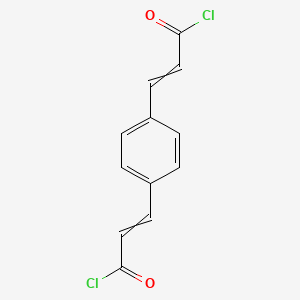
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2565276.png)
![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide](/img/structure/B2565277.png)
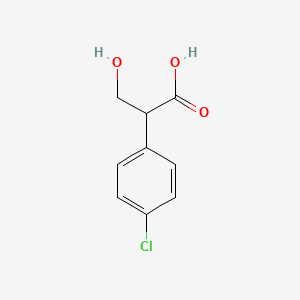

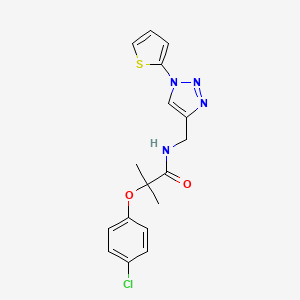
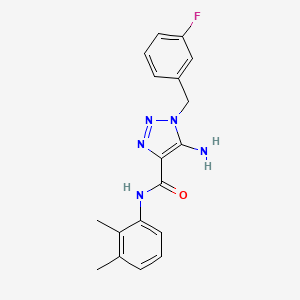
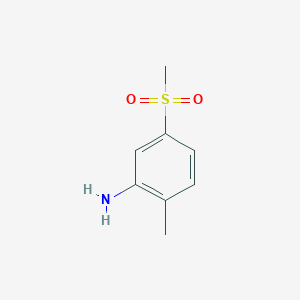
![7-Bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride](/img/structure/B2565285.png)
